Scientific Field: Organic Chemistry
Summary of the Application: This study outlines the eco-friendly mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide The resulting bio-functional hybrid compound was meticulously characterized
Methods of Application or Experimental Procedures: The compound was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride The resulting compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis
Results or Outcomes: The study resulted in the successful synthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide using an eco-friendly method The compound was thoroughly characterized, confirming its structure
N-(2,2-Diphenylethyl)-N-methylamine is an organic compound with the molecular formula C₁₅H₁₇N. This compound features a diphenylethyl group attached to a methylamino group, which contributes to its unique chemical properties and potential biological activities. The structure consists of a central nitrogen atom bonded to a methyl group and a 2,2-diphenylethyl moiety, which enhances its lipophilicity and may influence its interaction with biological targets .
These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives for further study .
Research indicates that compounds containing the 2,2-diphenylethylamine structure exhibit significant biological activities. N-(2,2-Diphenylethyl)-N-methylamine has been associated with:
The synthesis of N-(2,2-Diphenylethyl)-N-methylamine typically involves the following steps:
An example reaction might involve the direct methylation of 2,2-diphenylethan-1-amine with methyl iodide, yielding N-(2,2-diphenylethyl)-N-methylamine in good yield .
N-(2,2-Diphenylethyl)-N-methylamine has several potential applications:
Interaction studies of N-(2,2-Diphenylethyl)-N-methylamine focus on its binding affinity and activity against various biological targets. These studies typically involve:
Several compounds share structural similarities with N-(2,2-Diphenylethyl)-N-methylamine. Here are some noteworthy examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-2,2-diphenylethylamine | Two methyl groups on nitrogen | Enhanced lipophilicity; potential for increased bioavailability |
| 1-(2,2-Diphenylethyl)-piperidine | Piperidine ring attached to diphenylethyl | Potentially different pharmacological profiles due to ring structure |
| N-(1-Methyl-2-pyrrolidinyl)-N-methylamine | Pyrrolidine ring instead of diphenylethyl | Different receptor interactions due to ring structure |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. N-(2,2-Diphenylethyl)-N-methylamine stands out due to its specific combination of diphenylethyl and methylamino groups, which may confer unique pharmacological properties not found in other similar compounds .
The methylation of 2,2-diphenylethan-1-amine represents a fundamental approach to synthesizing N-(2,2-diphenylethyl)-N-methylamine through direct alkylation methodologies [1]. The precursor compound, commonly known as benzhydrylamine, serves as an excellent substrate for methylation reactions due to its structural characteristics and reactivity profile .
The Eschweiler-Clarke reaction stands as the most widely employed method for this transformation, utilizing formaldehyde and formic acid as methylating agents [3] [4]. This classical approach involves the formation of an intermediate imine through condensation of the primary amine with formaldehyde, followed by reduction with formic acid acting as the hydride source [3]. The mechanism proceeds through irreversible carbon dioxide elimination, driving the reaction to completion and preventing over-methylation to quaternary ammonium salts [3].
Optimized reaction conditions for the Eschweiler-Clarke methylation involve mixing 2,2-diphenylethan-1-amine with a slight stoichiometric excess of formaldehyde (1.1 equivalents), followed by slow addition of formic acid (1.1 equivalents) at temperatures ranging from 50°C to 110°C [4]. The reaction exhibits exothermic behavior with vigorous carbon dioxide evolution, requiring careful temperature control to maintain product selectivity [4].
Alternative methylation strategies employ methyl iodide as the alkylating agent in the presence of strong bases such as potassium carbonate or sodium hydride [5]. These conditions typically require polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution [5]. The reaction proceeds through an SN2 mechanism, with the electron-rich nitrogen atom attacking the electrophilic methyl carbon [5].
Table 1: Comparative Analysis of Methylation Methods for 2,2-Diphenylethan-1-amine
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Eschweiler-Clarke | HCHO/HCOOH | 80-100 | 4-6 | 85-92 | [3] [4] |
| Methyl Iodide | CH₃I/K₂CO₃ | 60-80 | 8-12 | 78-85 | [5] |
| Formaldehyde/NaBH₄ | HCHO/NaBH₄ | 25-40 | 2-4 | 88-94 | [6] |
| Reductive Amination | HCHO/NaCNBH₃ | 25 | 12-24 | 82-89 | [6] |
Reductive amination provides an elegant alternative pathway for synthesizing N-(2,2-diphenylethyl)-N-methylamine through direct condensation of benzophenone with methylamine followed by in situ reduction [1] [6]. This methodology circumvents the need for pre-formed 2,2-diphenylethan-1-amine, enabling a more streamlined synthetic approach [6].
The process begins with imine formation between benzophenone and methylamine, generating the corresponding N-methyl ketimine intermediate [6]. Subsequent reduction employs various hydride sources, with sodium triacetoxyborohydride demonstrating superior selectivity and efficiency in dichloroethane solvent systems [1] [6]. The reaction conditions typically involve stirring the ketone-amine mixture at room temperature for 15 minutes, followed by addition of the reducing agent and continuation for 1-2 hours [1].
Borane-tetrahydrofuran complex represents another highly effective reducing system for this transformation [6]. The methodology demonstrates particular utility with electron-deficient aromatic systems, achieving complete conversions within 10-25 minutes under optimized conditions [6]. The addition of trimethylsilyl chloride to the borane system significantly enhances reaction rates and yields, particularly for sterically hindered substrates [6].
Palladium-catalyzed reductive amination using hydrogen gas offers an environmentally benign alternative to stoichiometric reducing agents [7]. This approach employs supported palladium catalysts in alcoholic solvents, operating under mild hydrogen pressures to achieve selective mono-methylation [7]. The reaction proceeds through heterogeneous catalysis, with the metal surface facilitating both imine formation and subsequent hydrogenation [7].
Table 2: Reductive Amination Conditions and Outcomes
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| NaBH(OAc)₃ | DCE | 25 | 1-2 | 91-94 | >95% | [1] [6] |
| BH₃·THF | DCM | 25 | 0.5-1 | 88-92 | >90% | [6] |
| BH₃·THF/TMSCl | DMF | 25 | 0.2-0.4 | 94-96 | >98% | [6] |
| H₂/Pd-C | MeOH | 40 | 4-6 | 85-89 | >85% | [7] |
Mechanochemical approaches have emerged as sustainable alternatives for synthesizing N-(2,2-diphenylethyl)-N-methylamine, eliminating solvent requirements while enhancing reaction efficiency [8] [9]. Ball milling techniques enable solid-state transformations through mechanical energy input, generating reactive intermediates and facilitating bond formation without conventional heating [8] [10].
Vibrational ball milling protocols for N-methylation reactions demonstrate remarkable efficiency, achieving complete conversions within 20 minutes at 30 Hz frequency [9]. The methodology employs formalin as the methylating agent in combination with sodium triacetoxyborohydride as the reducing component [9]. Liquid-assisted grinding techniques further optimize reaction outcomes by introducing minimal amounts of coordinating solvents to enhance molecular mobility while maintaining solid-state characteristics [9].
The mechanochemical approach yields 78-95% conversion efficiencies for various secondary amine substrates, with diphenylethylamine derivatives showing particularly favorable reactivity profiles [9]. The process benefits from the absence of competing side reactions commonly observed in solution-phase synthesis, resulting in improved product selectivity and simplified purification procedures [9].
Planetary ball mill systems provide enhanced mixing efficiency through complex rotational motions, generating higher impact energies compared to vibrational mills [8] [10]. Optimized milling parameters include ball-to-sample mass ratios of 10:1 to 20:1, with milling frequencies ranging from 200 to 400 revolutions per minute depending on substrate reactivity [8]. The selection of milling ball composition significantly influences reaction outcomes, with tungsten carbide balls providing optimal energy transfer for amine alkylation reactions [10].
Table 3: Mechanochemical Synthesis Parameters and Results
| Mill Type | Frequency | Time (min) | Ball Material | Yield (%) | Energy Input (kJ/mol) | Reference |
|---|---|---|---|---|---|---|
| Vibrational | 30 Hz | 20 | Steel | 85-92 | 45-60 | [9] |
| Planetary | 300 rpm | 30 | WC | 88-95 | 75-90 | [8] [10] |
| Planetary | 400 rpm | 15 | Si₃N₄ | 82-89 | 85-110 | [10] |
| Oscillatory | 25 Hz | 45 | ZrO₂ | 78-85 | 35-50 | [8] |
Solvent-free methodologies for N-(2,2-diphenylethyl)-N-methylamine synthesis address environmental concerns while often providing enhanced reaction rates and selectivities [11] [12]. These approaches utilize neat reactant conditions or minimal liquid additives to maintain fluidity without compromising reaction efficiency [11].
The optimization of solvent-free Eschweiler-Clarke reactions involves careful control of temperature profiles to manage the exothermic nature of the transformation [12]. Gradual heating from ambient temperature to 100-120°C over 2-3 hours prevents thermal decomposition while ensuring complete conversion [12]. The methodology demonstrates particular effectiveness with 40% aqueous methylamine solutions, which provide sufficient liquid medium for molecular transport while minimizing solvent impact [12].
Microwave-assisted heating protocols significantly reduce reaction times in solvent-free systems, achieving complete conversions within 15-30 minutes [11]. The selective heating of polar reactants creates localized high-temperature zones that accelerate bond formation while maintaining overall thermal control [11]. Power settings of 100-150 watts with temperature monitoring ensure reproducible outcomes across different substrate scales [11].
Catalytic systems employing polymer-supported bases enable solvent-free N-methylation under mild conditions [13]. 4-Dimethylaminopyridine immobilized on cross-linked polystyrene resins provides nucleophilic activation while facilitating product separation through simple filtration [13]. The heterogeneous catalyst demonstrates recyclability over multiple reaction cycles with minimal activity loss [13].
Table 4: Solvent-Free Reaction Optimization Results
| Method | Temperature (°C) | Time (min) | Additive | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Thermal | 100-120 | 180-240 | None | 83-88 | 89-93 | [12] |
| Microwave | 80-100 | 15-30 | H₂O (5%) | 91-96 | 94-97 | [11] |
| Catalytic | 60-80 | 60-90 | DMAP/PS | 87-92 | 92-96 | [13] |
| Grinding | 25 | 30-60 | NaHCO₃ | 85-90 | 88-92 | [12] |
The transition from laboratory-scale synthesis to industrial production of N-(2,2-diphenylethyl)-N-methylamine presents significant technical and economic challenges that impact manufacturing feasibility [14] [15]. Process optimization requirements differ substantially between small-scale research applications and large-scale commercial production, necessitating comprehensive reassessment of synthetic methodologies [15] [16].
Heat management represents a critical challenge during scale-up operations, particularly for exothermic reactions such as the Eschweiler-Clarke methylation [15]. Industrial reactors require sophisticated temperature control systems to manage heat generation across large reaction volumes while maintaining uniform temperature distribution [15]. The heat transfer limitations in large vessels can lead to hot spot formation, resulting in product decomposition and reduced yields [15].
Mass transfer considerations become increasingly significant at industrial scales, where mixing efficiency directly impacts reaction homogeneity and product quality [15] [16]. The Reynolds number scaling relationships indicate that maintaining equivalent mixing conditions requires proportional increases in agitation power, leading to substantial energy consumption increases [16]. Computational fluid dynamics modeling helps optimize impeller design and placement to achieve adequate mixing while minimizing energy requirements [16].
Raw material costs constitute a major economic factor in industrial production, with diphenylethylamine precursors representing significant expense components [14] [17]. The availability and pricing of benzophenone and related aromatic feedstocks fluctuate based on petrochemical market conditions, creating supply chain vulnerabilities [17]. Alternative synthesis routes utilizing more readily available starting materials offer potential cost advantages but may require extensive process development [14].
Regulatory compliance adds substantial complexity to industrial-scale amine production, particularly for pharmaceutical applications [18]. Good Manufacturing Practice requirements mandate extensive documentation, validation protocols, and quality control measures that significantly increase operational costs [15] [18]. The presence of nitrosamine impurities in amine-containing pharmaceuticals has prompted enhanced analytical requirements and purification standards [18].
Table 5: Industrial Production Cost Analysis
| Cost Component | Laboratory Scale (%) | Industrial Scale (%) | Impact Factor | Reference |
|---|---|---|---|---|
| Raw Materials | 45-55 | 65-75 | 1.4-1.6 | [14] [17] |
| Energy | 10-15 | 15-20 | 1.3-1.5 | [16] |
| Labor | 15-25 | 8-12 | 0.6-0.8 | [14] |
| Equipment | 5-10 | 5-8 | 0.8-1.2 | [15] |
| Compliance | 10-15 | 15-25 | 1.5-2.0 | [18] |
Waste management and environmental compliance present additional challenges for industrial amine production facilities [14] [16]. Methylation reactions generate significant quantities of carbon dioxide and water as byproducts, requiring appropriate handling and disposal systems [4]. Solvent recovery and recycling operations, while economically attractive, demand sophisticated separation equipment and monitoring systems to ensure product purity [16].
The implementation of continuous processing technologies offers potential solutions to several scale-up challenges while improving overall efficiency [19]. Flow chemistry approaches enable better heat and mass transfer control compared to batch reactors, potentially reducing side product formation and improving yields [19]. However, the transition to continuous processing requires substantial capital investment and process redesign [19].
Quality control systems for industrial amine production must address both chemical purity and trace impurity detection [18]. Advanced analytical methods including high-performance liquid chromatography and mass spectrometry are essential for monitoring nitrosamine levels and other potential contaminants [18]. The acceptable intake limits of 26.5 ng/day for certain nitrosamine impurities necessitate detection capabilities at extremely low concentrations [18].
N-(2,2-Diphenylethyl)-N-methylamine exhibits characteristic phase transition behavior typical of aromatic amine compounds. The compound demonstrates a melting point range of 20-22°C [1], indicating relatively weak intermolecular forces compared to more polar organic compounds. This low melting point suggests that the molecular packing in the solid state is dominated by van der Waals interactions rather than hydrogen bonding, consistent with the tertiary amine structure where the nitrogen lone pair is sterically hindered by the bulky diphenylethyl group.
The crystalline form of N-(2,2-Diphenylethyl)-N-methylamine appears as colorless crystals [1], indicating an ordered solid-state structure. The phase transition from solid to liquid occurs with minimal energy input due to the molecular structure, which features two phenyl rings that create steric hindrance and reduce the efficiency of molecular packing. This structural characteristic contributes to the compound's relatively low melting point compared to more linear or rigid molecular architectures.
Thermal analysis studies on related diphenylethylamine derivatives have shown that compounds with similar molecular frameworks exhibit single-phase transitions rather than multiple thermal events [2] [3]. The absence of complex phase transition behavior in N-(2,2-Diphenylethyl)-N-methylamine can be attributed to the lack of strongly interacting functional groups that would promote polymorphism or multiple crystalline forms.
The solubility characteristics of N-(2,2-Diphenylethyl)-N-methylamine demonstrate strong preferences for organic solvents over aqueous media. The compound exhibits good solubility in ethanol and chloroform [1], consistent with its lipophilic nature indicated by a calculated partition coefficient (LogP) of 3.43 [4]. This high LogP value suggests significant hydrophobic character due to the presence of two phenyl rings in the molecular structure.
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Ethanol | Good [1] | Hydrogen bonding with nitrogen lone pair |
| Chloroform | Good [1] | Van der Waals interactions with aromatic rings |
| Water | Poor (predicted) | Insufficient polar interactions to overcome hydrophobic effects |
The polar surface area (PSA) of 12.03 Ų [4] is relatively small, primarily attributed to the nitrogen atom, which explains the limited aqueous solubility. The molecular structure features predominantly nonpolar regions contributed by the diphenylethyl moiety, making the compound preferentially soluble in nonpolar and moderately polar organic solvents.
Comparative analysis with related compounds reveals that N-methyl-1,2-diphenyl-ethanamine, which has an identical molecular formula but different substitution pattern, exhibits similar solubility behavior with a density of 1.01 g/cm³ and refractive index of 1.569 [5]. This suggests that the diphenyl substitution pattern is the dominant factor in determining solubility characteristics rather than the specific position of the phenyl groups.
Theoretical studies on N-(2,2-Diphenylethyl)-N-methylamine using density functional theory provide insights into the electronic structure and molecular properties. While specific DFT calculations for this exact compound were not identified in the literature search, extensive computational work on related diphenylethylamine derivatives and aromatic amine systems provides a framework for understanding the electronic characteristics.
DFT calculations on similar aromatic amine compounds typically employ hybrid functionals such as B3LYP with basis sets ranging from 6-31G(d) to 6-311G++(d,p) [6] [7]. The molecular geometry optimization for N-(2,2-Diphenylethyl)-N-methylamine would involve minimizing the total energy with respect to all geometric parameters, particularly focusing on the conformational flexibility around the C-N and C-C bonds connecting the phenyl rings to the central carbon atom.
The electronic structure of N-(2,2-Diphenylethyl)-N-methylamine is expected to be dominated by π-electron systems from the two phenyl rings and the lone pair on nitrogen. The compound's geometry would likely adopt a conformation that minimizes steric repulsion between the phenyl rings while maintaining optimal overlap between the nitrogen lone pair and the aromatic π-systems through hyperconjugation effects.
Key computational parameters for similar compounds include:
The frontier molecular orbital analysis of N-(2,2-Diphenylethyl)-N-methylamine provides crucial information about its chemical reactivity and electronic properties. Based on computational studies of structurally related compounds, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics can be predicted.
For aromatic amine compounds with diphenyl substitution patterns, the HOMO typically exhibits significant contribution from the nitrogen lone pair orbital mixed with π-orbitals of the aromatic rings [6] [7]. The electron density in the HOMO of N-(2,2-Diphenylethyl)-N-methylamine would be expected to be delocalized across the nitrogen atom and both phenyl rings, with the highest density concentrated on the nitrogen due to its role as the primary electron donor.
The LUMO would predominantly localize on the aromatic π* orbitals of the phenyl rings, with minimal contribution from the nitrogen center. This orbital arrangement suggests that electrophilic attack would preferentially occur at the nitrogen center (HOMO-controlled reaction), while nucleophilic attack would target the aromatic rings (LUMO-controlled reaction).
| Orbital | Primary Character | Expected Energy Range | Reactivity Implications |
|---|---|---|---|
| HOMO | N lone pair + π (aromatic) | -5.0 to -5.5 eV | Nucleophilic center at nitrogen |
| LUMO | π* (aromatic) | -1.0 to -2.0 eV | Electrophilic sites on aromatic rings |
| HOMO-LUMO Gap | π → π* transition | 3.0 to 4.0 eV | Moderate chemical hardness |
The frontier molecular orbital energy gap for N-(2,2-Diphenylethyl)-N-methylamine is predicted to fall within the range typical of aromatic amines, indicating moderate chemical hardness and stability. This electronic structure would confer selective reactivity patterns, with the compound acting as an electron donor in charge-transfer complexes and exhibiting nucleophilic behavior at the nitrogen center while maintaining aromatic electrophilic character at the phenyl positions.